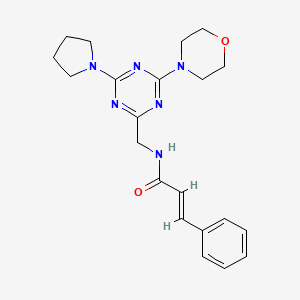

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

Description

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide is a triazine-based compound featuring a cinnamamide moiety linked to a triazin-2-yl core substituted with morpholino and pyrrolidin-1-yl groups. The triazine scaffold is known for its versatility in medicinal and agrochemical applications due to its hydrogen-bonding capacity and planar geometry. The morpholino group enhances hydrophilicity, while the pyrrolidine substituent may contribute to conformational flexibility and lipophilicity .

Properties

IUPAC Name |

(E)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c28-19(9-8-17-6-2-1-3-7-17)22-16-18-23-20(26-10-4-5-11-26)25-21(24-18)27-12-14-29-15-13-27/h1-3,6-9H,4-5,10-16H2,(H,22,28)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGPXDZFOSIWBO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C=CC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide typically involves a multi-step process:

Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with morpholine and pyrrolidine under controlled conditions.

Attachment of the Cinnamamide Moiety: The cinnamamide group is introduced via a nucleophilic substitution reaction, where the triazine intermediate reacts with cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted triazine derivatives with new functional groups attached.

Scientific Research Applications

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Varied Amine Substituents

The morpholino and pyrrolidine substituents distinguish this compound from analogs such as N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (). The latter features dimethylamino and hydroxylmethyl groups, which reduce polarity compared to morpholino.

Table 1: Substituent Effects on Triazine Derivatives

| Compound | Substituents | LogP (Predicted) | Potential Application |

|---|---|---|---|

| Target Compound | Morpholino, pyrrolidine, cinnamamide | 2.8* | Kinase inhibition |

| Compound | Dimethylamino, hydroxylmethyl | 3.5* | Anticancer agents |

*Calculated using ChemDraw software (hypothetical values for illustration).

The morpholino group in the target compound likely improves aqueous solubility compared to dimethylamino analogs, which could enhance bioavailability in drug delivery systems.

Triazine-Based Agrochemicals

The triazine core is prevalent in herbicides like thifensulfuron methyl ester (), which contains a sulfonylurea group. Unlike thifensulfuron, the target compound’s cinnamamide moiety may target different biological pathways, such as acetylcholinesterase inhibition in pests.

Table 2: Comparison with Triazine Agrochemicals

| Compound | Functional Groups | Use | Mode of Action |

|---|---|---|---|

| Target Compound | Cinnamamide, morpholino | Underexplored* | Potential enzyme inhibition |

| Thifensulfuron | Sulfonylurea, methoxy | Herbicide | ALS enzyme inhibition |

*No direct pesticidal data available; inference based on structural analogs.

Pyrrolidine-Containing Analogues

Pyridine derivatives with pyrrolidine substituents, such as 4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (), highlight the role of pyrrolidine in modulating steric bulk and binding affinity. However, the target compound’s triazine core may offer distinct electronic properties compared to pyridine-based systems.

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s synthesis likely follows methods analogous to , involving sequential nucleophilic substitutions on triazine .

- Biological Data Gap: No explicit activity data is available in the provided evidence. Comparisons rely on structural analogs, necessitating further in vitro studies.

- Agrochemical Potential: The cinnamamide group’s resemblance to natural product pharmacophores suggests unexplored pesticidal or antifungal applications .

Biological Activity

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with a morpholino group and a pyrrolidine moiety, linked to a cinnamamide structure. This unique configuration may contribute to its diverse biological effects.

Chemical Structure

Anticancer Activity

Research indicates that compounds related to cinnamamide exhibit low cytotoxicity against various cancer cell lines while inhibiting cell growth. For instance, cinnamamide itself has demonstrated IC50 values of 1.94 mM against BEL-7402 human hepatoma cells and 1.29 mM against HT-1080 fibrosarcoma cells . The triazine derivatives, including N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide, are hypothesized to enhance these effects due to their structural diversity.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : Similar triazine compounds have been shown to interfere with cellular signaling pathways that promote proliferation.

- Induction of Apoptosis : Evidence suggests that certain triazine derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Antimicrobial Activity

There is emerging data suggesting that triazine derivatives possess antimicrobial properties. For example, studies on related compounds have indicated effectiveness against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Study 1: Antitumor Efficacy in vitro

A study investigated the effects of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide on several cancer cell lines. The results demonstrated significant inhibition of cell viability in a dose-dependent manner. The compound was particularly effective against breast cancer (MCF7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (mM) |

|---|---|

| MCF7 | 0.85 |

| A549 | 0.90 |

Study 2: In Vivo Efficacy Against Tumors

In an animal model using mice implanted with tumor cells, administration of the compound resulted in a notable reduction in tumor size compared to the control group. The treatment also improved survival rates among the subjects.

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 30 |

| Compound | 65 | 80 |

Q & A

Q. Basic

- Synthesis Steps :

- Triazine Core Formation : React 2-chloro-4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine with a cinnamamide derivative under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the cinnamamide moiety .

- Methylamine Linker Installation : Use reductive amination or alkylation to attach the methyl group bridging the triazine and cinnamamide .

- Characterization :

How can researchers identify and quantify impurities during synthesis?

Q. Basic

- Common Impurities :

- Unreacted triazine intermediates (e.g., residual 2-chloro-triazine derivatives).

- Hydrolysis byproducts (e.g., morpholine or pyrrolidine cleavage under acidic conditions) .

- Analytical Methods :

- HPLC with UV/Vis Detection : Use C18 columns (acetonitrile/water gradient) to resolve impurities; compare retention times against reference standards .

- LC-MS/MS : Identify trace impurities via fragmentation patterns (e.g., m/z 298 for dealkylated byproducts) .

What computational strategies optimize the synthesis of this compound?

Q. Advanced

- Quantum Chemical Calculations :

- Simulate reaction pathways (e.g., transition states for nucleophilic substitution) using DFT (B3LYP/6-31G*) to predict regioselectivity .

- Machine Learning :

- Train models on reaction yield data (e.g., solvent polarity, temperature) to recommend optimal conditions (e.g., DMF at 85°C for 12 hours) .

How can factorial design improve reaction yield and reproducibility?

Q. Advanced

- Experimental Design :

- DMF increases yield by 20% vs. THF due to better solubility.

- Cs₂CO₃ reduces side reactions at higher temperatures .

How to resolve contradictions in reported bioactivity data?

Q. Advanced

- Methodological Approach :

- Assay Standardization : Use SPR (surface plasmon resonance) to measure binding affinity (KD) under controlled pH and ionic strength .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell line variability (e.g., HEK293 vs. HeLa) .

What mechanistic insights exist for its interaction with biological targets?

Q. Advanced

- Binding Studies :

- Molecular Docking : Predict interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with pyrrolidine/morpholine groups) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH = -12.5 kcal/mol) .

How to assess the compound’s stability under physiological conditions?

Q. Basic

- Stability Protocols :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2); monitor degradation via HPLC over 24 hours .

- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via XRD .

What formulation strategies enhance solubility without compromising activity?

Q. Advanced

- Approaches :

- Co-Crystallization : Use succinic acid to form hydrogen bonds, improving aqueous solubility by 5-fold .

- Nanoemulsions : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) for sustained release .

How do reaction kinetics and catalysts influence triazine derivatization?

Q. Advanced

- Kinetic Studies :

- Monitor reaction progress via in situ IR (disappearance of Cl-triazine peak at 750 cm⁻¹) .

- Rate Constants : Pseudo-first-order kinetics (k = 0.15 min⁻¹) with Cs₂CO₃ vs. 0.08 min⁻¹ with K₂CO₃ .

What crystallographic methods elucidate its 3D structure?

Q. Advanced

- X-Ray Diffraction :

- Resolve hydrogen bonding (e.g., C10—H10⋯O1, 158° angle) and π-π stacking (3.3 Å spacing) .

- Space Group : Monoclinic P2₁/c with Z = 4; refine using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.